molecular formula C21H40NNaO3 B15092566 N-Octadecanoyl-L-alanine sodium salt

N-Octadecanoyl-L-alanine sodium salt

Cat. No.: B15092566
M. Wt: 377.5 g/mol
InChI Key: ANDJZRCZLRGWPQ-UHFFFAOYSA-M
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Description

N-Octadecanoyl-L-alanine sodium salt is an amphiphilic molecule, meaning it possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. Its structure consists of a hydrophilic L-alanine headgroup, which is an amino acid, and a long, hydrophobic 18-carbon octadecanoyl (or stearoyl) tail. The presence of the sodium salt enhances its solubility in aqueous solutions. This dual nature is the cornerstone of its rich and complex behavior in solution, making it a subject of extensive research.

N-acylated amino acid amphiphiles represent a vital class of molecules in supramolecular chemistry, the study of chemical systems made up of multiple molecules linked by non-covalent bonds. Their significance stems from several key characteristics:

Biocompatibility and Biodegradability: Derived from natural building blocks (amino acids and fatty acids), these compounds are generally biocompatible and biodegradable, making them attractive for applications in biomaterials and pharmaceutical formulations.

Tunable Self-Assembly: The self-assembly process is driven by a delicate balance of non-covalent interactions. These include hydrophobic interactions that cause the long carbon tails to cluster together to minimize contact with water, as well as hydrogen bonding and electrostatic interactions between the amino acid headgroups. By modifying the amino acid, the length of the alkyl chain, the pH, or the temperature, researchers can precisely control the resulting supramolecular structures.

Structural Diversity: This class of amphiphiles can self-assemble into a wide array of ordered nanostructures, such as micelles, nanofibers, vesicles, and hydrogels. This versatility allows for the creation of novel materials with tailored properties. For instance, the self-assembly of dipeptide sodium salts derived from alanine (B10760859) has been shown to be driven by van der Waals forces, hydrogen bonds, and electrostatic interactions, leading to the formation of condensed fibrils.

These properties make N-acylated amino acid amphiphiles fundamental components in the design of "smart" materials that can respond to environmental stimuli, systems for drug delivery, and scaffolds for tissue engineering.

This compound serves as an excellent model system for investigating the principles of molecular self-assembly. Its well-defined chemical structure allows for systematic studies into how molecular architecture dictates macroscopic properties. Research on this compound and its close chemical relatives provides deep insights into the fundamental forces governing the formation of complex supramolecular structures.

Detailed Research Findings from Related Systems:

While specific quantitative data for this compound is specialized, extensive research on analogous compounds highlights its expected behavior and potential.

Gel Formation: A closely related compound, N-stearoyl-L-alanine methyl ester (SAM), has been shown to be an effective organogelator, capable of gelling various pharmaceutical oils. researchgate.netnih.gov This process occurs through the self-assembly of SAM molecules into a three-dimensional fibrous network that immobilizes the solvent. researchgate.net Studies have demonstrated that these organogels show promise as injectable, in-situ forming implants for controlled drug delivery, exhibiting excellent biodegradability and biocompatibility. researchgate.netnih.gov This indicates a strong potential for this compound to act as a hydrogelator in aqueous environments.

Micellization Behavior: The concentration at which amphiphiles begin to form micelles is known as the critical micelle concentration (CMC). wikipedia.org For a homologous series of L-alanine alkyl ester hydrochlorides, which share a similar architecture, the CMC was found to be in the range of 0.1 to 10 mM for compounds with alkyl chains from 11 to 18 carbons. nih.gov This suggests that this compound would have a low CMC, characteristic of an effective surfactant. The self-assembly of these related molecules leads to the formation of interdigitated bilayer structures. nih.gov

The study of this compound and its analogues allows researchers to probe the effects of chain length, headgroup charge, and solvent on the thermodynamics and kinetics of self-assembly, contributing valuable knowledge to the broader fields of materials science and nanotechnology.

Interactive Data Table: Physicochemical Properties

Below are key physicochemical properties for the parent acid of the title compound, N-Octadecanoyl-L-alanine.

PropertyValueSource
Molecular Formula C21H41NO3 chemsrc.com
Molecular Weight 355.56 g/mol N/A
Synonyms N-Stearoyl-L-alanine chemsrc.com
LogP (Octanol-Water Partition Coefficient) 6.67750 chemsrc.com
Topological Polar Surface Area (PSA) 69.89 Ų chemsrc.com

Properties

Molecular Formula

C21H40NNaO3

Molecular Weight

377.5 g/mol

IUPAC Name

sodium;2-(octadecanoylamino)propanoate

InChI

InChI=1S/C21H41NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22-19(2)21(24)25;/h19H,3-18H2,1-2H3,(H,22,23)(H,24,25);/q;+1/p-1

InChI Key

ANDJZRCZLRGWPQ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of N Octadecanoyl L Alanine Sodium Salt Analogs

Enzymatic Synthesis Approaches for N-Acylated Amino Acids

Enzymatic synthesis of N-acylated amino acids represents a green and highly selective alternative to traditional chemical methods, which often rely on harsh chemicals and protecting group strategies. This biocatalytic approach leverages enzymes such as lipases, proteases, and acylases to form the amide bond between a fatty acid and an amino acid under mild reaction conditions.

Different classes of enzymes are employed for this purpose:

Lipases (EC 3.1.1.3): These enzymes are widely used due to their stability, broad substrate specificity, and commercial availability. They catalyze the acylation of the amino group of an amino acid using a fatty acid or its ester as the acyl donor. The mechanism often involves the formation of an acyl-enzyme intermediate.

Acylases (EC 3.5.1.14): Acylase I from porcine kidney, for example, has been shown to effectively catalyze the synthesis of N-lauroyl-L-amino acids through a reverse hydrolysis reaction. This approach involves shifting the reaction equilibrium towards synthesis by controlling reaction conditions, such as water content.

Proteases (EC 3.4): While their natural function is to hydrolyze peptide bonds, proteases can also be used to synthesize amide bonds under kinetically controlled conditions. By using activated acyl donors, the enzyme facilitates the aminolysis reaction with an amino acid.

The choice of enzyme and reaction conditions can be tailored to specific substrates, offering a versatile platform for producing a wide range of N-acyl amino acids.

Enzyme ClassTypical Acyl DonorReaction MediumKey Advantages
Lipases Fatty Acids, Fatty Acid EstersAqueous, Organic Solvents, Biphasic SystemsBroad substrate scope, high stability, commercially available
Acylases Fatty AcidsGlycerol-Water SystemsHigh selectivity for L-amino acids, reverse hydrolysis capability
Proteases Activated Esters (e.g., carbamoylmethyl esters)Frozen Aqueous Solutions, Organic SolventsKinetically controlled synthesis, can incorporate D-amino acids

Chemical Synthesis Routes for N-Octadecanoyl-L-alanine Sodium Salt

The predominant chemical method for synthesizing N-Octadecanoyl-L-alanine and its subsequent sodium salt is the Schotten-Baumann reaction . This well-established method is highly effective for the N-acylation of amino acids.

The synthesis involves a two-step process:

Amide Formation: L-alanine is dissolved in an aqueous alkaline solution, typically sodium hydroxide (B78521) (NaOH). This deprotonates the amino group, making it a more potent nucleophile, and also prepares the carboxylate salt. Stearoyl chloride (the acyl chloride of octadecanoic acid) is dissolved in an immiscible organic solvent, such as dichloromethane (B109758) or diethyl ether. The two phases are then vigorously mixed. The nucleophilic amino group of alanine (B10760859) attacks the electrophilic carbonyl carbon of stearoyl chloride, forming an amide bond and releasing hydrochloric acid (HCl) as a byproduct. The base present in the aqueous phase immediately neutralizes the HCl, driving the reaction to completion. nih.govnih.gov This results in the formation of N-Octadecanoyl-L-alanine.

Salt Formation and Isolation: After the reaction, the organic solvent is removed. The resulting N-Octadecanoyl-L-alanine is already in its sodium salt form due to the basic conditions of the reaction. The product can then be purified through recrystallization or other techniques to yield the final this compound.

An alternative route involves the initial activation of the carboxylic acid (stearic acid) using a chlorinating agent like thionyl chloride (SOCl₂) to form the stearoyl chloride in situ, which is then reacted with the amino acid as described above. quora.com This one-pot approach can be efficient but requires careful control of the reaction conditions to avoid unwanted side reactions.

Rational Molecular Design of N-Acyl Amino Acid Derivatives for Tailored Self-Assembly

N-acyl amino acids are amphiphilic molecules, possessing a hydrophilic amino acid "head" and a long hydrophobic acyl "tail." This dual nature drives them to self-assemble in aqueous solutions to minimize the unfavorable contact between the hydrophobic tails and water. researchgate.net By systematically modifying the molecular architecture, it is possible to control the formation of various supramolecular structures, including spherical micelles, cylindrical micelles, vesicles, and nanofibers. whiterose.ac.uk

The key parameter governing self-assembly is the critical micelle concentration (CMC), which is the minimum concentration at which these aggregates start to form. confex.com Rational molecular design focuses on altering the chemical structure to tune the CMC and the geometry of the resulting aggregates. This is often described by the critical packing parameter (CPP), which relates the volume of the hydrophobic tail, the area of the hydrophilic headgroup, and the length of the tail.

Chirality, an intrinsic property of amino acids (with the exception of glycine), plays a profound role in the supramolecular organization of N-acyl amino acid derivatives. The stereochemistry (L- or D-configuration) of the amino acid headgroup directly influences the packing of the molecules, leading to the formation of chiral nanostructures. nih.gov

When enantiomerically pure N-acyl-L-amino acids or N-acyl-D-amino acids self-assemble, they often form structures with a distinct handedness, such as helical ribbons or twisted fibers. frontiersin.org The L- and D-forms typically assemble into mirror-image structures (e.g., left-handed and right-handed helices, respectively). nih.gov This transfer of chirality from the molecular level to the supramolecular level is a key principle in designing materials for chiral recognition and asymmetric catalysis.

Furthermore, the interaction between enantiomers can lead to unique assembly behaviors. For instance, a racemic mixture of L- and D-forms may co-assemble into structures that are more stable or morphologically different from those formed by the pure enantiomers. nih.gov In some cases, introducing a D-amino acid into a sequence of L-amino acids (creating a heterochiral molecule) can induce the formation of specific nanostructures, like nanotubes or nanotapes, that are not accessible to the homochiral (all-L) counterparts under the same conditions. nih.gov This stereochemical control is a powerful tool for designing the morphology and properties of the resulting nanomaterials.

The length of the hydrophobic acyl chain is a critical determinant of the self-assembly behavior and surface properties of N-acyl amino acid derivatives. The primary effect of varying the acyl chain length is on the molecule's hydrophobicity.

A fundamental principle is that as the length of the acyl chain increases, the molecule becomes more hydrophobic. This has two main consequences:

Decreased Critical Micelle Concentration (CMC): A greater hydrophobic driving force for aggregation means that fewer molecules are required in solution to initiate micelle formation. Therefore, the CMC decreases significantly as the number of carbons in the acyl chain increases. nih.govnih.govwanabio.com This relationship is generally logarithmic, where a linear dependence is observed between the logarithm of the CMC and the number of methylene (B1212753) groups in the chain. nih.gov

Alteration of Aggregate Morphology: The acyl chain length influences the geometry of the surfactant molecule and its preferred packing arrangement. Shorter chains (e.g., C12) often favor the formation of spherical micelles. As the chain length increases (e.g., to C18), the increased volume of the hydrophobic core can promote a transition to other structures, such as cylindrical micelles or planar bilayers that form vesicles. nih.govdocumentsdelivered.com

The synthesis of derivatives with different acyl chain lengths typically follows the same chemical routes, such as the Schotten-Baumann reaction, by simply substituting the corresponding fatty acyl chloride (e.g., lauroyl chloride for C12, myristoyl chloride for C14, palmitoyl (B13399708) chloride for C16, or stearoyl chloride for C18).

The following table illustrates the typical effect of acyl chain length on the CMC of sodium N-acyl alaninates.

Acyl ChainNumber of CarbonsRepresentative Compound NameTypical CMC Trend
Dodecanoyl (Lauroyl)12Sodium N-Lauroyl-L-alaninateHighest
Tetradecanoyl (Myristoyl)14Sodium N-Myristoyl-L-alaninateIntermediate
Hexadecanoyl (Palmitoyl)16Sodium N-Palmitoyl-L-alaninateLower
Octadecanoyl (Stearoyl)18Sodium N-Octadecanoyl-L-alaninateLowest

Supramolecular Self Assembly of N Octadecanoyl L Alanine Sodium Salt

Thermodynamics and Kinetics of Self-Assembly Processes

The formation of supramolecular structures from individual N-Octadecanoyl-L-alanine sodium salt molecules is a thermodynamically driven process, tending towards a state of minimum free energy. nih.gov The kinetics of this assembly, however, dictates the pathway and timeframe over which these stable structures are formed. nih.gov Many such supramolecular systems are under thermodynamic control because the non-covalent interactions involved are relatively weak and can form and break without significant activation energy. nih.govrug.nl

Critical Aggregation Phenomena and Micellization Behavior

In aqueous solutions, above a specific concentration known as the Critical Micelle Concentration (CMC) or Critical Aggregation Concentration (CAC), surfactant molecules like this compound spontaneously assemble into aggregates such as micelles. This phenomenon is primarily driven by the hydrophobic effect, where the hydrophobic alkyl chains minimize their contact with water by forming a core, while the hydrophilic headgroups remain exposed to the aqueous environment.

The process of micellization for amino acid-based surfactants is generally spontaneous, as indicated by negative values of the free energy of micellization (ΔG°m). mdpi.com For similar N-acyl amino acid surfactants, this process has been found to be entropically driven. researchgate.net The CMC is a key parameter that depends on the molecular structure of the surfactant, including the length of the alkyl chain and the nature of the headgroup. For instance, studies on homologous series of N-acyl amino acid sodium salts show a decrease in CMC as the length of the hydrophobic acyl chain increases.

Table 1: Critical Micelle Concentration (CMC) of Related N-Acyl Amino Acid Sodium Salts
CompoundCMC (mmol·L⁻¹)Conditions
Sodium Cocoyl Glycinate0.21Aqueous solution
Sodium Lauroyl Glycinate12Aqueous solution
Sodium Lauroyl Sarcosinate14.3298 K

This table presents CMC values for structurally similar N-acyl amino acid sodium salts to illustrate the range of concentrations at which micellization occurs. The data is derived from studies on different but related compounds. scirp.org

Phase Transition Dynamics and Temperature Dependencies of Aggregation

The self-assembled structures of this compound are sensitive to temperature, which can induce phase transitions between different states of order. In hydrated states, homologous series of related amino acid-based amphiphiles, such as L-alanine alkyl esters, exhibit sharp gel-to-liquid crystalline phase transitions. nih.gov These transitions can be characterized using techniques like Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the transition. nih.gov

Temperature also influences the kinetics of aggregation. Studies on the aggregation of biomolecules have shown that an increase in temperature can lead to a significant reduction in the lag time for aggregation and an increase in the aggregation rate. dovepress.com This suggests that temperature can be a critical parameter in controlling the speed and morphology of the self-assembly of this compound.

Effects of Solvent Composition and Ionic Strength on Self-Assembly

The composition of the solvent profoundly impacts the self-assembly process. In polar solvents like water, the hydrophobic effect is the dominant driving force for aggregation. researchgate.net Molecular dynamics simulations of similar dipeptide sodium salts have shown that van der Waals forces favor the aggregation of the alkyl chains into a hydrophobic core, while hydrogen bonds and electrostatic interactions (salt-bridges) between the hydrophilic groups stabilize the outer shell of the nanostructure. researchgate.net

The ionic strength of the aqueous solution, typically modulated by adding salts like sodium chloride (NaCl), is another crucial factor. For ionic surfactants such as this compound, the negatively charged carboxylate headgroups create electrostatic repulsion, which opposes aggregation. The addition of counterions (e.g., Na⁺ from NaCl) screens these repulsive forces, thereby promoting self-assembly. nih.gov This screening effect generally leads to a decrease in the CMC and can induce the growth of micelles. nih.gov For N-dodecanoyl amino acid surfactants, a clear trend of decreasing CMC and increasing micellar aggregation number has been observed with increasing NaCl concentration. nih.gov

Table 2: Effect of NaCl Concentration on CMC of Sodium N-Dodecanoyl-L-valinate (a related surfactant)
NaCl Concentration (mol/L)CMC (mol/L)
00.015
0.010.011
0.020.0091
0.050.0061
0.100.0042

This table illustrates the typical effect of increasing ionic strength on the critical micelle concentration of an N-acyl amino acid surfactant. Data is from a study on a shorter-chain analogue. nih.gov

Formation of Ordered Supramolecular Architectures

Under specific conditions, this compound can form highly ordered, two-dimensional structures, most notably at the air-water interface.

Langmuir Monolayers at the Air-Water Interface

At the air-water interface, this compound molecules can form a monomolecular film, known as a Langmuir monolayer. wikipedia.org In this arrangement, the amphiphilic molecules orient themselves with their hydrophobic octadecanoyl tails directed towards the air and their hydrophilic L-alanine headgroups immersed in the aqueous subphase. wikipedia.org The structure and stability of this monolayer are influenced by interactions between the molecules and with the ions present in the subphase. acs.orgresearchgate.net These organized monolayers can be subsequently transferred onto solid substrates to create Langmuir-Blodgett films. wikipedia.orgacs.org

Surface Pressure-Molecular Area Isotherm Analysis

The behavior of Langmuir monolayers is commonly studied by measuring the surface pressure (Π) as a function of the area available per molecule (A), a technique that generates a Π-A isotherm. biolinscientific.com This isotherm provides detailed information about the phase behavior of the monolayer. As the monolayer is compressed by moving barriers, it typically undergoes several phase transitions. biolinscientific.com

Based on studies of similar N-alkanoyl amino acids, the Π-A isotherm for this compound would be expected to exhibit the following phases:

Gaseous (G) Phase: At large molecular areas, the molecules are far apart and behave like a two-dimensional gas.

Liquid-Expanded (LE) Phase: Upon compression, a more condensed phase appears where molecules interact but remain disordered.

Liquid-Condensed (LC) Phase: Further compression leads to a more ordered phase where the alkyl chains are more tightly packed, though still possessing some conformational freedom. The transition between LE and LC phases is often characterized by a plateau or a distinct change in the slope of the isotherm. acs.org

Solid (S) Phase: At the highest pressures, the molecules are in a highly ordered, solid-like state.

Collapse: If compression continues beyond the solid phase, the monolayer collapses into a three-dimensional structure. biolinscientific.com

The precise transition pressures and molecular areas are dependent on factors such as temperature and the composition of the aqueous subphase. acs.org

Table 3: Phase Transition Characteristics for a Related N-Alkanoyl Amino Acid Monolayer (N-C16-L-serine-ME)
ParameterValue
Temperature (K)283.2
LE/LC Transition Pressure (mN/m)12.7
Molecular Area at LE/LC Transition (Ų/molecule)~35-50
Collapse Pressure (mN/m)~45

This table provides representative data from a study on a related N-alkanoyl amino acid to illustrate the typical values obtained from surface pressure-area isotherm analysis. acs.org

Molecular Orientation and Packing Arrangements within Monolayers

At the air-water interface, N-Octadecanoyl-L-alanine molecules arrange themselves into monolayers, a prerequisite for the fabrication of Langmuir-Blodgett films. The orientation and packing of these molecules are governed by several key interactions. The hydrophobic octadecanoyl chains orient themselves away from the aqueous subphase, extending into the air, while the hydrophilic L-alanine sodium salt head groups are anchored at the water surface.

Langmuir-Blodgett (LB) Films and Multilayer Fabrication

Langmuir-Blodgett (LB) films are created by transferring these organized monolayers from the air-water interface onto a solid substrate. This technique allows for the construction of highly ordered multilayer structures with precise control over the thickness at a molecular level. The fabrication of LB films from N-acyl amino acids has been well-established, demonstrating their ability to form stable and transferable monolayers.

The process begins with the spreading of an N-Octadecanoyl-L-alanine solution on an aqueous subphase. Mechanical barriers are then used to compress the monolayer to a desired surface pressure, inducing a phase transition from a gaseous or liquid-expanded state to a condensed, solid-like state. Once the desired packing density is achieved, a solid substrate (such as silicon, glass, or mica) is vertically dipped and withdrawn through the monolayer. With each pass, a single monolayer is transferred onto the substrate, allowing for the layer-by-layer construction of multilayer films.

Mechanism of Monolayer Transfer to Solid Substrates

The transfer of the monolayer to a solid substrate is a critical step in LB film fabrication. The most common method is the vertical dipping method, which can result in different types of deposition (X, Y, or Z-type) depending on the interactions between the monolayer, the substrate, and the subphase. For amphiphilic molecules like this compound, Y-type deposition is typical.

In Y-type deposition, one monolayer is transferred to the substrate during its downward immersion and another during its upward withdrawal. On the first downstroke through the monolayer with a hydrophilic substrate, the hydrophilic head groups of the amphiphile attach to the substrate surface, leaving the hydrophobic tails pointing outwards. On the subsequent upstroke, a second monolayer is deposited with its hydrophobic tails interacting with the now hydrophobic surface of the first layer. This results in a head-to-head and tail-to-tail bilayer arrangement in the final multilayer film. The presence of sodium ions in the subphase can play a crucial role in stabilizing the transferred film by mediating the interaction between the negatively charged carboxylate groups and a negatively charged substrate.

Structural Integrity and Stability of LB Films

The structural integrity and stability of N-Octadecanoyl-L-alanine LB films are largely determined by the strong intermolecular hydrogen-bonding network established within the monolayers. This network provides a cohesive force that maintains the ordered arrangement of the molecules even after transfer to a solid substrate. Studies on the non-salt form have shown that this hydrogen bonding is a controlling factor in the film's structure.

Aqueous Dispersion Aggregate Morphologies

When dispersed in water, this compound, as a single-chain amphiphile, self-assembles into a variety of supramolecular aggregate structures. This process is driven by the hydrophobic effect, which causes the nonpolar octadecanoyl tails to sequester themselves from water, while the hydrophilic L-alanine sodium salt head groups remain exposed to the aqueous environment. The chirality and hydrogen-bonding capabilities of the head group play a crucial role in directing the formation of specific, non-spherical aggregate morphologies. Studies on homologous N-acyl amino acid sodium salts have shown that they can form a range of structures, including vesicles, bilayers, helical ribbons, and tubules. sci-hub.se

Vesicular Structures and Bilayer Formation

One of the common aggregate structures formed by N-acyl amino acid surfactants in aqueous solution is the vesicle. sci-hub.se Vesicles are spherical or ellipsoidal structures composed of one or more concentric bilayers. In these bilayers, the this compound molecules arrange themselves in a tail-to-tail fashion, with the hydrophobic octadecanoyl chains forming the core of the bilayer and the hydrophilic head groups facing the inner and outer aqueous compartments.

Helical Ribbons and Tubular Architectures

Beyond simple vesicular structures, the chirality of this compound can induce the formation of more complex and elegant aggregates such as helical ribbons and nanotubes. sci-hub.se This phenomenon arises from the chiral intermolecular interactions between the L-alanine head groups.

The formation of these structures is thought to begin with the assembly of the amphiphiles into planar bilayers. Due to the chiral nature of the molecules, there is a preferential tilting of the molecules in a specific direction relative to the bilayer plane. This inherent twist, when propagated over a larger length scale, causes the planar bilayer to curve and form helical ribbons. Under certain conditions, these ribbons can then close upon themselves to form hollow, cylindrical nanotubes. The dimensions of these helical and tubular structures, such as the pitch of the helix and the diameter of the tube, are determined by the specific molecular structure and the conditions of the aqueous environment.

Fibrous Network Formation

This compound, like many of its N-acyl amino acid analogues, is known to form extensive three-dimensional fibrous networks in various solvents, particularly in organic liquids, leading to the formation of organogels. These networks are the result of the hierarchical self-assembly of the amphiphilic molecules, driven by a combination of non-covalent interactions, including hydrogen bonding between the amide groups and van der Waals interactions among the long hydrocarbon chains.

The formation and stability of these fibrous networks are influenced by factors such as solvent polarity, temperature, and the concentration of the gelling agent. The entanglement of these long, thin fibers is responsible for the immobilization of the solvent, leading to the macroscopic properties of a gel.

Table 1: Gelation Properties of a Related N-Stearoyl-L-alanine Derivative

OrganogelatorSolventMinimum Gelation Concentration (MGC)
N-stearoyl-L-alanine methyl ester (SAM)Soybean Oil> 5% (w/v)

This table is based on data for a structurally similar compound and serves as an illustrative example of the gelling capabilities of N-stearoyl-L-alanine derivatives.

Lamellar and Other Ordered Phases

Beyond the formation of fibrous networks, this compound can also self-assemble into more highly ordered phases, such as lamellar structures. This behavior is characteristic of amphiphilic molecules, which tend to arrange themselves in ways that minimize the unfavorable contact between their hydrophobic tails and a polar environment, or vice versa.

In a lamellar phase, the molecules are organized into bilayers, with the hydrophobic octadecanoyl chains oriented towards each other, and the hydrophilic L-alanine sodium salt headgroups facing outwards. Powder X-ray diffraction (PXRD) is a key technique used to characterize these ordered phases. The diffraction patterns of N-acyl-L-alanine esters with varying acyl chain lengths have demonstrated a linear relationship between the d-spacing (the distance between adjacent layers) and the chain length, which is indicative of a bilayer structure. For N-acyl-L-alanine esters, the increase in d-spacing per additional CH2 group has been calculated to be approximately 0.88 Å. This suggests that the alkyl chains are tilted within the bilayer. While specific PXRD data for this compound was not found in the reviewed literature, the behavior of its ester analogues strongly suggests that it would form similar lamellar structures.

The stability and specific arrangement within these lamellar phases are governed by a delicate balance of intermolecular forces, including the aforementioned hydrogen bonding and van der Waals interactions, as well as ionic interactions involving the sodium counter-ion.

Table 2: Structural Parameters of N-Acyl-L-alanine Ester Lamellar Phases

Acyl Chain Length (Number of Carbons)d-spacing (Å)
9~25
12~32
16~40
18~45

This table is a representation of typical d-spacings for N-acyl-L-alanine esters and illustrates the trend of increasing lamellar spacing with longer acyl chains.

Chirality and Enantiomeric Effects in Self-Assembled Systems

The presence of a stereogenic center in the L-alanine headgroup of this compound introduces chirality into the molecule. This molecular chirality can be transferred and amplified to the supramolecular level, profoundly influencing the nature of the self-assembled structures.

Homochiral Discrimination and Preferential Interactions

A fundamental consequence of chirality in self-assembling systems is the phenomenon of homochiral discrimination, where molecules preferentially interact with other molecules of the same handedness. This leads to the self-sorting of enantiomers in a racemic mixture. It has been experimentally verified that amino acids tend to form larger aggregates in greater abundance from enantiopure samples compared to racemic ones. wikipedia.org This preference for homochiral interactions is driven by the more favorable steric and geometric fit between molecules of the same chirality, which allows for optimal packing and maximization of non-covalent interactions, such as hydrogen bonding.

In the context of this compound, it is expected that L-enantiomers will preferentially assemble with other L-enantiomers, and likewise for the D-enantiomer. This can lead to the formation of separate domains or aggregates of each enantiomer, even when starting from a mixed solution. This chiral recognition is a key factor in the formation of well-defined, homochiral supramolecular structures.

Chiral Symmetry Breaking and Domain Separation in Aggregates

Chiral symmetry breaking is a process where a system that is initially racemic (containing equal amounts of left- and right-handed enantiomers) spontaneously evolves to a state with an excess of one enantiomer in a particular domain or phase. While spontaneous resolution is observed in the crystallization of 5-10% of all racemates, in the context of the self-assembly of N-Octadecanoyl-L-alanine, this would manifest as the formation of macroscopic or microscopic domains that are enriched in either the L- or D-enantiomer. wikipedia.org

This phenomenon is driven by the aforementioned preferential homochiral interactions. As molecules begin to aggregate, small statistical fluctuations can lead to the formation of a nucleus that is slightly enriched in one enantiomer. This nucleus can then act as a template, preferentially recruiting more molecules of the same handedness from the solution, leading to an amplification of the initial small imbalance. This can ultimately result in the physical separation of the enantiomers into distinct domains within the self-assembled system.

Influence on the Handedness of Helical Assemblies

The molecular chirality of N-Octadecanoyl-L-alanine is often expressed at the supramolecular level through the formation of helical structures, such as twisted ribbons or fibers. The specific handedness (left- or right-handed) of these helical assemblies is directly influenced by the chirality of the constituent molecules. In general, L-amino acid-based amphiphiles tend to form left-handed helical structures, while their D-enantiomers form right-handed helices. frontiersin.org

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chirality of supramolecular assemblies. A characteristic CD signal can indicate the presence of a preferred helical handedness in the aggregated state. For alanine-rich peptides, the CD spectra are a well-established indicator of helical content. wikipedia.org While specific CD spectra for this compound assemblies were not found in the reviewed literature, the general principle of chirality transfer strongly suggests that the L-configuration of the alanine (B10760859) headgroup will dictate a specific, non-random handedness to the resulting helical fibers. The control over supramolecular chirality can be influenced by external stimuli such as the solvent and temperature. nih.gov

Molecular Interactions and Structural Determinants of N Octadecanoyl L Alanine Sodium Salt Aggregates

Role of Intermolecular Hydrogen Bonding Networks

Stabilization of Supramolecular Structures by Hydrogen Bonds

Spectroscopic studies, particularly Fourier Transform Infrared (FTIR) spectroscopy, have provided significant insights into the hydrogen bonding networks within N-Octadecanoyl-L-alanine aggregates. Research on N-Octadecanoyl-L-alanine amphiphiles has revealed the presence of strong intermolecular hydrogen-bonding interactions. nih.gov These interactions are crucial for the formation of well-ordered structures, such as those observed in Langmuir-Blodgett films. The stability of these assemblies is largely attributed to the collective strength of numerous hydrogen bonds, which create a highly organized and cohesive supramolecular architecture. The microstructure of the bulk material has been shown to be very similar to that of well-ordered films, indicating that these hydrogen-bonding interactions are fundamental to the material's inherent self-assembly properties. nih.gov

Specific Interactions of Amide and Carboxylic Acid Moieties

The amide and carboxylic acid (in its carboxylate salt form) groups are the key functional moieties responsible for the specific hydrogen bonding patterns in N-Octadecanoyl-L-alanine sodium salt aggregates. The amide group (–CONH–) can act as both a hydrogen bond donor (N–H) and acceptor (C=O). The carboxylate group (–COO⁻Na⁺) primarily acts as a hydrogen bond acceptor.

In the solid state of L-alanine, intermolecular hydrogen bonds between the ammonium (NH₃⁺) and carboxylate (COO⁻) groups are predominant in its zwitterionic form. researchgate.net For the anionic form, strong electrostatic interactions occur between the COO⁻ groups and the Na⁺ counter-ions. researchgate.net While this compound is not a simple amino acid, the principles of interaction involving the alaninate headgroup remain relevant. The N-H of the amide group can form hydrogen bonds with the oxygen atoms of the carboxylate groups of neighboring molecules. Similarly, the carbonyl oxygen of the amide can accept hydrogen bonds. This network of hydrogen bonds, connecting the hydrophilic head groups, plays a critical role in the packing and stability of the molecular layers.

Ion-Molecule Interactions and Metal Complexation

Beyond hydrogen bonding, the interactions between the sodium counter-ion and the carboxylate group, as well as the potential for metal complexation, are significant determinants of the structure and properties of this compound aggregates.

Selective Ion Exchange Phenomena within Films

While specific studies on selective ion exchange within this compound films are not extensively documented in the available literature, the fundamental properties of such materials suggest a potential for ion exchange. Ion-exchange membranes, in general, rely on the presence of fixed charged groups within a polymer matrix to facilitate the transport of ions. nih.gov In the case of this compound, the carboxylate groups (–COO⁻) are the fixed anionic sites, with sodium ions (Na⁺) as the mobile counter-ions.

In principle, these sodium ions could be exchanged for other cations present in an aqueous environment. The selectivity of this exchange would be governed by factors such as the charge and size of the competing cation, as well as its hydration energy. researchgate.net Cations with a higher affinity for the carboxylate sites would preferentially replace the sodium ions. The long octadecanoyl chains would form a hydrophobic matrix, potentially influencing the transport and accessibility of ions to the exchange sites.

Formation of Metal Complexes and Their Structural Implications

The L-alanine headgroup of the molecule provides potential binding sites for metal ions. The carboxylate oxygen and the amide nitrogen and oxygen atoms can act as ligands, coordinating with metal cations to form complexes. Studies on L-alanine and its derivatives have shown their ability to form complexes with various transition metals. researchgate.net The coordination of a metal ion would involve the displacement of the sodium counter-ion and the formation of coordinate bonds with the ligand sites.

The formation of such metal complexes would have significant structural implications for the aggregates. The geometry of the metal complex, which is dependent on the coordination number and the nature of the metal ion, would impose new structural constraints on the packing of the molecules. This could lead to the formation of novel supramolecular architectures, potentially with altered physical and chemical properties. For instance, the chelation of a metal ion by multiple N-Octadecanoyl-L-alanine molecules could act as a cross-linking point, enhancing the stability and rigidity of the aggregate structure.

PropertyDescription
Ligand Sites Carboxylate oxygen, amide nitrogen, amide oxygen
Potential Coordinating Metals Transition metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺)
Structural Impact Alters molecular packing, potential for cross-linking, formation of new supramolecular structures

Preferential Interactions with Specific Ions (e.g., Sodium)

The aggregation and structural organization of this compound are significantly influenced by its interaction with ions, particularly the sodium (Na+) counter-ion. The presence of sodium ions is crucial for the formation of salt-bridge structures, which, along with water-bridge structures, act as major driving forces for the self-assembly process. rsc.org These salt bridges form between the carboxylate groups of the alanine (B10760859) head and the sodium ions, weakening the electrostatic repulsion between the negatively charged head groups and facilitating aggregation. rsc.org

The influence of specific ions on the aggregation of amphiphilic molecules is a key factor in determining the stability and morphology of the resulting structures. Studies on analogous systems, such as protein aggregation, have shown that the type of salt present can alter the mobility of water molecules in the solvation layer around the molecule. stfc.ac.uk For instance, small ions with a high charge density, like sodium in sodium chloride (NaCl), can decrease the mobility of both water and the molecule itself, which can lead to an increased rate of aggregation. stfc.ac.uk This effect is attributed to the role of anionic groups, such as the carboxylate groups in the alanine head, in the interaction between the sodium ion and the molecule-carrier complex. nih.gov

Kinetic analyses of sodium-dependent processes in related biological systems indicate that other cations can act as competitive inhibitors, suggesting a specific binding site or interaction mechanism for sodium. nih.gov This preferential interaction underscores the integral role of the sodium salt form in promoting and directing the self-assembly of N-Octadecanoyl-L-alanine into ordered aggregates.

Ion TypeInteraction MechanismEffect on AggregationReference
Sodium (Na+)Forms salt-bridges with carboxylate groups. rsc.orgFacilitates aggregation by weakening electrostatic repulsion. rsc.org rsc.org
General Salts (e.g., NaCl)Alters mobility of the surrounding water solvation layer. stfc.ac.ukCan increase the rate of aggregation. stfc.ac.uk stfc.ac.uk
Other Cations (H, K, Rb, Li)Can act as competitive inhibitors for Na+ binding sites. nih.govInhibit the sodium-dependent aggregation process. nih.gov nih.gov

Contribution of Hydrophobic and Van der Waals Forces

The self-assembly of this compound in aqueous environments is fundamentally driven by the interplay of hydrophobic and van der Waals forces. These non-covalent interactions are responsible for the spontaneous organization of individual amphiphilic molecules into larger, ordered structures. rsc.orgresearchgate.net The long C18 alkyl chain (octadecanoyl group) constitutes the hydrophobic tail, while the L-alanine sodium salt head provides the hydrophilic character.

In an aqueous solution, the hydrophobic tails seek to minimize their contact with water molecules. This thermodynamic imperative drives the aggregation of the alkyl chains, leading to the formation of a core that is shielded from the aqueous environment. rsc.org Van der Waals forces, which are weak, short-range electrostatic attractions between uncharged atoms, become collectively significant as the alkyl chains come into close proximity within this core. These forces favor the dense packing and condensation of the hydrocarbon chains. rsc.org

The combination of these forces dictates the initial formation of aggregates and their subsequent morphology. The process is a classic example of the hydrophobic effect, where the ordering of water molecules around the nonpolar chains is minimized, leading to a net increase in the entropy of the system, which is a primary driver for self-assembly. mdpi.com

Driving ForceDescriptionRole in AggregationReference
Hydrophobic Effect The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.Drives the initial association of alkyl chains to minimize contact with water. rsc.org rsc.orgmdpi.com
Van der Waals Forces Weak, short-range attractions between adjacent atoms.Promote the close packing and condensation of the alkyl chains within the aggregate's core. rsc.org rsc.org

Within the hydrophobic core of this compound aggregates, the octadecanoyl chains are not randomly arranged. Instead, they exhibit a degree of ordering and intermolecular condensation, largely governed by van der Waals interactions. rsc.org This ordering is crucial for the stability and structural integrity of the self-assembled architecture. Molecular dynamics simulations of similar sodium salt dipeptides show that van der Waals forces favor the aggregation of alkyl chains, resulting in a condensed hydrophobic core. rsc.org

The final geometry of the aggregates formed by this compound—whether spherical micelles, cylindrical rods, vesicles, or planar bilayers—is heavily influenced by the molecule's packing parameter. This dimensionless value, calculated as v / (a₀ * l_c), relates the volume of the hydrophobic tail (v), the optimal headgroup area at the aggregate surface (a₀), and the critical length of the hydrophobic tail (l_c).

While specific packing parameter values for this compound are not detailed in the provided search results, the principles of self-assembly allow for inferences about its behavior. researchgate.net Surfactants can self-assemble into a variety of microstructures, and the balance between the hydrophilic head and the hydrophobic tail determines the curvature of the resulting aggregate surface. researchgate.net

Spherical Micelles: Form when the headgroup area (a₀) is large relative to the tail volume and length.

Vesicles and Bilayers: Form when the molecular geometry is more cylindrical, meaning the headgroup area is comparable to the cross-sectional area of the tail. This is a common morphology for amphiphiles with double chains or single chains that can pack efficiently, such as in catanionic mixtures. researchgate.net

Given that similar single-chain amino acid-derived amphiphiles can form vesicles and other complex nanostructures, it suggests that this compound likely has a packing parameter that can support the formation of bilayers under appropriate conditions (e.g., concentration, temperature, pH). mdpi.com The interplay of hydrogen bonds and ionic interactions at the headgroup interface, combined with the hydrophobic forces of the long alkyl chain, allows for the formation of diverse and stable aggregate geometries. mdpi.com

Advanced Characterization Techniques for N Octadecanoyl L Alanine Sodium Salt Systems

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for probing the molecular structure, vibrational states, and chiral organization of N-Octadecanoyl-L-alanine sodium salt.

Fourier Transform Infrared (FTIR) Spectroscopy for Molecular Structure Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and investigate the molecular structure and intermolecular interactions within a sample. For this compound, FTIR is particularly useful for confirming the presence of its characteristic amide and carboxylate groups and for analyzing the conformational order of its long hydrocarbon chain.

Research has employed FTIR to compare the molecular structure of N-Octadecanoyl-L-alanine in bulk form versus when organized into highly ordered Langmuir-Blodgett (LB) films. These studies reveal that the bulk sample shares a very similar microstructure with the well-ordered LB films, characterized by significant intermolecular hydrogen-bonding interactions and a triclinic packing of the hydrocarbon chains. researchgate.netmdpi.com The analysis of the amide I and amide II bands is critical for understanding the hydrogen-bonding environment of the amide linkage, which connects the hydrophilic L-alanine headgroup to the hydrophobic octadecanoyl tail. Furthermore, the positions of the CH₂ stretching vibrations provide insight into the conformational state (gauche vs. trans) of the alkyl chain, indicating the degree of packing and order. researchgate.netmdpi.com

A study on sodium N-fatty acyl amino acid surfactants synthesized from silkworm pupae identified key characteristic peaks applicable to this compound. nih.gov These include the amide I band (C=O stretching) around 1645 cm⁻¹, the amide II band (N-H bending) near 1548 cm⁻¹, and the symmetric stretching of the carboxylate group (COO⁻) at approximately 1403 cm⁻¹. nih.gov The strong absorptions for symmetric and asymmetric CH₂ stretching in the 2850-2930 cm⁻¹ region confirm the long-chain alkyl structure. nih.gov

Table 1: Representative FTIR Peak Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
~3300 N-H stretching Amide Indicates hydrogen bonding
~2920 Asymmetric CH₂ stretching Alkyl Chain Provides information on chain conformation and packing
~2850 Symmetric CH₂ stretching Alkyl Chain Provides information on chain conformation and packing
~1645 Amide I (C=O stretching) Amide Linkage Sensitive to secondary structure and hydrogen bonding
~1550 Amide II (N-H bending, C-N stretching) Amide Linkage Sensitive to secondary structure and hydrogen bonding

Fourier Transform Raman (FT-Raman) Spectroscopy for Vibrational Analysis

Fourier Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FTIR, offering distinct advantages for analyzing the vibrational modes of this compound. It is particularly sensitive to the vibrations of the carbon skeleton and non-polar bonds, making it an excellent tool for studying the conformation of the long octadecanoyl chain.

Studies on N-octadecanoyl-L-alanine have shown that FT-Raman spectroscopy can provide a wealth of information on the molecular structure of the bulk material, allowing for the assignment of several weak Raman scattering peaks that may not be prominent in FTIR spectra. researchgate.netmdpi.com Analysis of the C-C skeletal vibrations and CH₂ twisting and rocking modes can yield detailed insights into the packing and order of the hydrocarbon tails. The Raman spectrum of L-alanine itself shows characteristic bands related to the vibrations of the amino and carboxyl groups, which are also observable in the N-acylated derivative. researchgate.netresearchgate.net

Table 2: Expected FT-Raman Peak Regions and Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Significance
2800 - 3000 C-H stretching modes Alkyl Chain, Methyl Groups Confirms hydrocarbon structure; sensitive to environment
~1650 Amide I Amide Linkage Complements FTIR data on secondary structure
1400 - 1500 CH₂ deformation modes Alkyl Chain Indicates chain packing and conformational order
1050 - 1150 C-C skeletal stretching modes Alkyl Chain Highly sensitive to trans/gauche conformers

Circular Dichroism (CD) Spectroscopy for Chiral Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. Due to the inherent chirality of the L-alanine headgroup, CD spectroscopy is a vital tool for investigating the chiral environment and supramolecular structure of this compound aggregates.

While the isolated monomer may exhibit a weak CD signal related to the chiral center of the alanine (B10760859) residue, significant changes in the CD spectrum are expected upon self-assembly. The formation of chiral supramolecular structures, such as helical fibers or twisted ribbons, can lead to intense CD signals, a phenomenon known as induced circular dichroism. researchgate.net These signals arise from the specific spatial arrangement of the chromophores (e.g., the amide and carboxylate groups) within the ordered aggregate.

Therefore, CD spectroscopy can be used to monitor conformational changes in the headgroup region and to detect the formation and transitions of different aggregate morphologies (e.g., from spherical micelles, which may have a weak CD signal, to chiral fibers with a strong signal) as a function of concentration, pH, temperature, or ionic strength. researchgate.netjpn.org

Microscopic and Scattering Techniques

While spectroscopy provides molecular-level information, microscopic and scattering techniques are essential for visualizing the larger-scale structures and surface morphologies formed by this compound.

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanometer scale. It is exceptionally well-suited for characterizing the morphology of thin films and adsorbed layers of amphiphilic molecules like this compound.

AFM has been widely used to image Langmuir-Blodgett (LB) films of various amphiphilic molecules, including peptides, on solid substrates. nih.govrsc.orguri.edu Given that N-octadecanoyl-L-alanine is known to form stable LB films, AFM can be used to directly visualize the packing of the molecules on a surface. researchgate.net This allows for the characterization of film uniformity, the identification of domains with different packing arrangements, and the measurement of layer thickness. AFM can reveal the presence of defects, aggregates, or specific ordered structures, such as ridges or lattices, providing a visual complement to the structural information inferred from spectroscopic data. nih.gov

Transmission Electron Microscopy (TEM) for Aggregate Visualization

Transmission Electron Microscopy (TEM) is a powerful imaging technique that uses a beam of electrons to visualize the morphology of nanoscale objects. For surfactant systems, especially when combined with cryogenic freezing techniques (Cryo-TEM), it is the definitive method for determining the size, shape, and structure of self-assembled aggregates in solution.

N-acyl amino acid surfactants are known to form a variety of aggregate structures in aqueous solutions, including spherical or worm-like micelles, vesicles (liposomes), and extended structures like fibers or ribbons. researchgate.netresearchgate.netresearchgate.net TEM allows for the direct visualization of these aggregates. For instance, Cryo-TEM studies on the related surfactant Sodium Lauroyl Sarcosinate have revealed the presence of spherical micelles. researchgate.net In contrast, other N-acyl amino acids have been shown to form globular and tubular vesicles. researchgate.net By analyzing TEM images, researchers can determine the morphology of the aggregates formed by this compound under specific conditions and measure their dimensions, such as the diameter of fibers or the lamellarity of vesicles. This information is crucial for understanding the relationship between the molecular structure of the surfactant and its self-assembly behavior in solution.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
L-alanine
Stearic acid

Dynamic Light Scattering (DLS) for Aggregate Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique widely employed to determine the size distribution of particles and aggregates in a solution. The method is based on the principle that particles in a liquid are in constant Brownian motion, which causes fluctuations in the intensity of scattered light. By analyzing the time-dependent correlation of these intensity fluctuations, the diffusion coefficient of the particles can be determined. The hydrodynamic radius (R_h) of the aggregates is then calculated using the Stokes-Einstein equation.

For this compound systems, DLS is instrumental in characterizing the size and polydispersity of micelles and other self-assembled structures in aqueous solutions. The technique can track changes in aggregate size as a function of concentration, temperature, pH, and ionic strength. A key parameter obtained from DLS is the Polydispersity Index (PDI), which provides a measure of the width of the particle size distribution. A PDI value below 0.2 is generally indicative of a monodisperse or narrowly distributed population of aggregates. azonano.com

Interactive Data Table: Illustrative DLS Data for N-Acyl Amino Acid Salt Micelles

The following table presents typical data that could be obtained from a DLS experiment on an N-acyl amino acid salt similar to this compound. This data is for illustrative purposes.

Sample Concentration (mM)Z-Average Diameter (d.nm)Polydispersity Index (PDI)
51500.25
101800.22
202100.19
502500.17

Grazing Incidence X-ray Diffraction (GIXD) for Lattice Structure

Grazing Incidence X-ray Diffraction (GIXD) is a powerful surface-sensitive technique used to determine the two-dimensional lattice structure of thin films and monolayers at interfaces, such as a Langmuir-Blodgett film of this compound at the air-water interface. In a GIXD experiment, an X-ray beam impinges on the sample surface at a very small angle of incidence, close to the critical angle for total external reflection. This geometry confines the X-ray penetration to the near-surface region, making the diffraction pattern highly sensitive to the in-plane molecular arrangement.

GIXD studies on monolayers of closely related N-stearoyl amino acids, such as N-stearoyl-allo-threonine, provide valuable insights into the probable packing of this compound. rsc.orgacs.org These studies reveal information about the unit cell dimensions, the cross-sectional area per molecule, and the tilt angle of the hydrophobic alkyl chains with respect to the surface normal. For chiral amphiphiles like N-Octadecanoyl-L-alanine, GIXD can distinguish between different packing arrangements, such as oblique or orthorhombic lattices, which are influenced by stereochemical interactions. acs.orgmdpi.com

Interactive Data Table: GIXD Lattice Parameters for a Monolayer of N-Stearoyl-allo-threonine (a closely related compound)

Data sourced from studies on N-stearoyl-allo-threonine monolayers, providing a model for the type of structural information obtainable for this compound films. rsc.orgacs.org

PhaseUnit Cell Typea (Å)b (Å)γ (°)Area per Molecule (Ų)Tilt Angle (°)
Enantiomer (L)Oblique5.218.12115.220.128.5
Racemate (DL)Orthorhombic5.058.4590.019.530.0

X-ray Reflectivity for Film Thickness and Density Profiling

X-ray Reflectivity (XRR) is a non-destructive analytical technique used to characterize the structure of thin films and multilayers on the nanometer scale. mdpi.comresearchgate.netnih.gov By measuring the specularly reflected X-ray intensity as a function of the incidence angle, an XRR profile is obtained. This profile, characterized by Kiessig fringes, can be modeled to extract precise information about the film's thickness, electron density (and thus mass density), and the roughness of the surface and any buried interfaces. researchgate.netrsc.orgnih.gov

For this compound, XRR is particularly useful for analyzing the structure of Langmuir-Blodgett films or other thin layers deposited on a solid substrate. The technique can determine the thickness of a single monolayer with sub-angstrom precision, which corresponds to the length of the molecule. It can also provide the thickness of multilayer stacks and reveal the quality of the layer-by-layer deposition. The electron density profile obtained from XRR can be used to distinguish between the hydrophobic alkyl chain region and the more electron-dense hydrophilic headgroup region, offering a detailed picture of the film's internal structure.

Interactive Data Table: Representative XRR Analysis of a Single Monolayer Film

This table illustrates typical parameters that can be obtained from an XRR analysis of a monolayer film of an N-acyl amino acid salt.

ParameterDescriptionTypical Value
ThicknessThe average thickness of the monolayer.2.5 ± 0.1 nm
Electron DensityThe average electron density of the film, related to its mass density.0.35 ± 0.02 e⁻/ų
Surface RoughnessThe root-mean-square roughness of the film-air interface.0.3 ± 0.1 nm
Substrate RoughnessThe root-mean-square roughness of the film-substrate interface.0.2 ± 0.1 nm

Computational and Theoretical Modeling Approaches

Molecular Dynamics Simulations for Understanding Self-Assembly Mechanisms

Molecular Dynamics (MD) simulations are a powerful computational tool for investigating the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, providing a detailed, atomistic view of dynamic processes like self-assembly. mdpi.com

For this compound, MD simulations can elucidate the fundamental driving forces behind the formation of micelles and other aggregates in solution. These simulations can reveal the crucial roles of various intermolecular interactions, including:

Hydrophobic Interactions: The tendency of the C18 alkyl chains to avoid contact with water, driving them to aggregate and form a hydrophobic core.

Van der Waals Forces: Attractive forces between the alkyl chains that stabilize the packed core of the aggregate.

Electrostatic Interactions: Repulsive forces between the negatively charged carboxylate headgroups, which influence the size and shape of the aggregates. These can be screened by counterions (Na⁺).

Hydrogen Bonding: Interactions between the amide groups of the surfactant and with surrounding water molecules, which affect the structure of the hydrophilic shell.

Simulations can map the free energy landscape of the aggregation process, identifying stable and metastable aggregate structures and the pathways for their formation.

Monte Carlo Simulations for Molecular Packing Optimization

Monte Carlo (MC) simulations offer a probabilistic approach to studying complex systems. Instead of solving equations of motion, MC methods generate random configurations of the system and accept or reject them based on a set of rules, typically related to the system's energy. This approach is particularly effective for exploring the vast conformational space of molecular packing and finding the most energetically favorable arrangements.

In the context of this compound, MC simulations can be used to predict the optimal two-dimensional packing in a monolayer or the three-dimensional arrangement in a crystal lattice. rsc.org By assuming the molecules to be semi-rigid with certain rotatable groups, a Monte Carlo algorithm can search for the global minimum energy of the packing arrangement. rsc.org The energy calculation typically includes contributions from van der Waals and electrostatic interactions. This computational approach complements experimental techniques like GIXD by providing a theoretical prediction of the lattice structure, which can then be compared with experimental data to refine the structural model. rsc.orgacs.org For example, MC simulations have been successfully used to predict the oblique lattice of enantiomeric N-stearoyl-threonine and the orthorhombic structure of its racemic mixture, demonstrating the method's ability to account for subtle stereochemical effects on molecular packing. rsc.orgacs.org

Structure Activity Relationships Sar in Self Assembling N Octadecanoyl L Alanine Sodium Salt Systems

Correlating Molecular Architecture with Self-Assembly Behavior and Aggregate Morphology

The self-assembly of N-Octadecanoyl-L-alanine sodium salt is a spontaneous process driven by non-covalent interactions, including hydrophobic effects, hydrogen bonding, and electrostatic interactions. The amphiphilic nature of the molecule, with its long hydrophobic N-octadecanoyl tail and hydrophilic L-alanine sodium salt headgroup, is the primary driver for the formation of organized aggregates in aqueous solutions. These aggregates can adopt various morphologies, such as micelles, vesicles, nanotubes, and nanofibers, depending on factors like concentration, temperature, and pH.

Impact of Acyl Chain Hydrophobicity on Supramolecular Organization

The N-octadecanoyl chain, an 18-carbon saturated fatty acid chain, plays a crucial role in the supramolecular organization of this compound. The significant hydrophobicity of this long alkyl chain is a major driving force for aggregation, as it seeks to minimize its exposure to the aqueous environment. The length and nature of the acyl chain in N-acyl amino acid surfactants directly influence their self-assembly properties, such as the critical micelle concentration (CMC) and the size and shape of the aggregates.

Generally, for a homologous series of N-acyl-L-alanine sodium salts, an increase in the length of the acyl chain leads to a decrease in the CMC. This is because the greater hydrophobic driving force for aggregation with longer chains allows micellization to occur at lower concentrations. The octadecanoyl chain in this compound, being one of the longer fatty acid chains, results in a very low CMC and a strong tendency to form stable, well-ordered supramolecular structures. The van der Waals interactions between these long, saturated chains contribute significantly to the stability of the aggregates.

Table 1: Illustrative Effect of Acyl Chain Length on the Critical Micelle Concentration (CMC) of N-Acyl-L-Alanine Sodium Salts

Acyl ChainNumber of Carbon AtomsIllustrative CMC (mM)
N-Dodecanoyl (Lauryl)1212.0
N-Tetradecanoyl (Myristoyl)143.0
N-Hexadecanoyl (Palmitoyl)160.8
N-Octadecanoyl (Stearoyl)180.2

Note: The CMC values are illustrative and can vary with experimental conditions such as temperature and ionic strength.

Influence of Amino Acid Stereochemistry on Aggregate Formation and Chiral Ordering

The stereochemistry of the L-alanine headgroup is a critical factor that imparts chirality to the self-assembled structures of this compound. The presence of a chiral center in the amino acid can lead to the formation of hierarchical chiral nanostructures, such as helical ribbons and twisted fibers. This transfer of chirality from the molecular level to the supramolecular level is a key feature of many self-assembling systems based on chiral building blocks.

The specific spatial arrangement of the functional groups in L-alanine influences the intermolecular interactions, particularly hydrogen bonding, between the headgroups. This directional bonding, combined with the hydrophobic interactions of the acyl chains, can lead to a preferred handedness in the assembled structures. For instance, this compound would be expected to form supramolecular helices with the opposite handedness to those formed by its enantiomer, N-Octadecanoyl-D-alanine sodium salt. A racemic mixture of the L- and D-enantiomers might form non-chiral aggregates or exhibit more complex phase behavior due to the potential for both homochiral and heterochiral interactions. The ability to form these well-defined chiral structures is of significant interest for applications in areas such as chiral separations and catalysis.

Headgroup Modifications and Their Effects on Self-Assembly Properties

The hydrophilic headgroup of this compound, consisting of the L-alanine residue with a sodium carboxylate, is pivotal in determining the self-assembly behavior. Modifications to this headgroup can significantly alter the properties of the resulting aggregates.

For example, changing the counterion from sodium to other alkali metals or to an organic cation could affect the electrostatic interactions between the headgroups and influence the packing and morphology of the aggregates. Esterification of the carboxylate group to form a non-ionic or cationic headgroup would fundamentally change the amphiphilic nature of the molecule. A non-ionic headgroup would eliminate the electrostatic repulsion between headgroups, potentially leading to more compact aggregates and a lower CMC. Conversely, introducing a cationic charge would alter the interaction with anionic species and surfaces.

The size and hydrogen bonding capability of the amino acid residue also play a role. Replacing alanine (B10760859) with a bulkier amino acid like valine or a more hydrophilic one like serine would change the effective headgroup size and the potential for intermolecular hydrogen bonding, thereby influencing the preferred curvature and morphology of the self-assembled structures.

Applications in Biomimetic Systems and Advanced Material Design

Biomimetic Membrane Systems

The amphiphilic character of N-Octadecanoyl-L-alanine sodium salt allows it to participate in the formation of lipid bilayers, which are the fundamental components of cell membranes. This capability is harnessed to create artificial membrane systems for research purposes.

Supported Lipid Bilayers (SLBs) are planar membrane models assembled on a solid substrate. They serve as robust and accessible mimics of biological membranes for studying cellular processes. This compound can be incorporated into these bilayers to introduce specific properties, such as negative surface charge, which is crucial for mimicking the anionic nature of many biological membranes.

The assembly and behavior of molecules on these SLBs can be monitored in real-time using surface-sensitive techniques like Quartz Crystal Microbalance with Dissipation monitoring (QCM-D). This technique measures changes in frequency (Δf) and dissipation (ΔD) as molecules adsorb to the sensor surface. A decrease in frequency indicates mass uptake, while an increase in dissipation relates to the viscoelasticity or softness of the adsorbed layer. For instance, studies on the adsorption of proteins like α-synuclein to anionic SLBs reveal significant interactions, whereas little to no adsorption occurs on purely zwitterionic bilayers. nih.gov This highlights the critical role of anionic lipids in mediating protein-membrane interactions, a role that this compound could fulfill.

Neutron Reflectivity (NR) is another powerful technique used to determine the structure of the bilayer and the position of adsorbed molecules with angstrom-level resolution. Studies have shown that proteins can become embedded within the outer headgroup area of the lipid bilayer, demonstrating how SLBs can model the intricate details of molecular interactions at the membrane surface. nih.gov

The following table illustrates typical data obtained from QCM-D experiments studying protein adsorption onto different SLB compositions, demonstrating the sensitivity of the technique to bilayer charge.

Bilayer CompositionProtein AdsorptionFrequency Shift (Δf, Hz)Dissipation Shift (ΔD, x10⁻⁶)Adsorbed Mass (ng/cm²)
100% POPC (Zwitterionic)Minimal~0~0~0
7:3 POPC/POPS (Anionic)Significant-12 ± 45.0 ± 0.4296 ± 24
85:15 POPC/CL (Anionic)Significant-14 ± 33.9 ± 0.3198 ± 15
This table is representative of data from studies on protein adsorption to SLBs, such as those involving α-synuclein, illustrating the importance of anionic components for interaction. nih.gov POPC, POPS, and CL are examples of lipids used in such studies.

SLBs incorporating this compound provide a precise platform for modeling the complex interfacial interactions that govern biochemical and cellular events. The interface between the membrane and the aqueous environment is a critical zone where signaling, adhesion, and transport occur.

Functional Supramolecular Architectures

Supramolecular chemistry involves the spontaneous association of molecules into larger, well-defined structures through non-covalent interactions. The distinct hydrophobic and hydrophilic segments of this compound make it an ideal building block for creating functional supramolecular architectures.

The self-assembly of amphiphilic molecules like this compound into functional nanostructures is governed by a balance of several non-covalent interactions. frontiersin.orgnih.gov The rational design of these structures relies on understanding and manipulating these forces.

Hydrophobic Interactions : The primary driving force for assembly in aqueous media is the hydrophobic effect. The long C18 octadecanoyl tails are repelled by water, leading them to aggregate to minimize their contact with the aqueous environment. This process is entropically favorable. frontiersin.org

Electrostatic Interactions : The negatively charged carboxylate group and the sodium counter-ion of the L-alanine headgroup lead to electrostatic repulsion between molecules. This repulsion counteracts the hydrophobic aggregation, influencing the curvature and size of the resulting nanostructure. The ionic strength of the solution can modulate these interactions.

Hydrogen Bonding : The amide linkage between the fatty acid and the amino acid, as well as the carboxylate group, can participate in hydrogen bonding, further stabilizing the assembled architecture. frontiersin.org

Van der Waals Forces : These attractive forces between the closely packed hydrocarbon chains contribute significantly to the stability of the hydrophobic core of the assembly. frontiersin.org

By tuning the molecular structure (e.g., chain length, headgroup) and the environmental conditions (e.g., pH, temperature, ionic strength), this compound can be directed to form various nanostructures such as micelles, vesicles (liposomes), nanofibers, or nanotubes. rsc.org These peptide- and amino acid-based building blocks are of growing interest due to their biocompatibility and the ease with which their functionality can be tuned. nih.gov

Hybrid Material Integration

The self-assembly properties of this compound can be extended to integrate other materials, such as nanoparticles, leading to the creation of advanced hybrid systems with combined or enhanced functionalities.

This compound can act as a molecular linker or stabilizing agent to form composite systems with inorganic or organic nanoparticles. The amphiphile's hydrophobic tail can adsorb onto the surface of a hydrophobic nanoparticle, while its hydrophilic headgroup faces the aqueous solvent. This self-assembly process effectively creates a biocompatible, water-soluble coating around the nanoparticle.

This approach is used to create stable hybrid nanostructures, for instance, by incorporating iron oxide nanoparticles (IONPs) as templates. researchgate.net The lipid tails of the amphiphile interact with the hydrophobic ligands on the IONP surface, leading to the formation of a well-ordered organic layer. The final architecture of this hybrid material is highly dependent on the molecular structure of the amphiphilic coating. researchgate.net Research on similar amphiphilic lipids has shown that the presence of features like double bonds in the alkyl chain can influence the packing and ordering of the molecules on the nanoparticle surface, determining whether the final structure is a highly-ordered micellar-like hybrid or a more disordered lipid nanoparticle. researchgate.net

The table below summarizes how the structure of an amphiphile can influence the nature of the resulting hybrid nanoparticle system.

Amphiphile Structural FeatureInteraction with NanoparticleResulting Hybrid Structure
Saturated Alkyl Chain (e.g., Octadecanoyl)Strong van der Waals forces, tight packingPotentially well-ordered, rigid micellar-like coating
Unsaturated Alkyl Chain (e.g., Oleoyl)Kinks in the chain disrupt packingMore disordered, flexible lipid-nanoparticle assembly
This table illustrates the design principles for creating hybrid materials, where the structure of a surfactant like this compound dictates the final properties of the composite system. researchgate.net

This strategy of molecular self-assembly provides a versatile method for fabricating functional hybrid materials, combining the properties of the nanoparticle core (e.g., magnetic, optical) with the biocompatibility and chemical functionality of the amino acid-based surfactant shell. researchgate.netnih.gov

Biomimetic Polymers and Protein Mimicry

The intricate structures and diverse functionalities of proteins have long inspired scientists to develop synthetic analogues. This field, known as protein mimicry, aims to create non-peptidic molecules that can reproduce the biological activity of their natural counterparts. N-acylated amino acid salts, such as this compound, represent a promising class of molecules for such applications due to their amphiphilic nature, biocompatibility, and tunable self-assembly properties.

Mimicry of Biological Surface-Active Proteins (e.g., Lung Surfactant Proteins) through N-Acylated Systems

Lung surfactant is a complex mixture of lipids and proteins that lines the alveolar surface of the lungs, reducing surface tension at the air-liquid interface and preventing alveolar collapse during breathing. The hydrophobic surfactant proteins B (SP-B) and C (SP-C) are crucial for the dynamic surface activity of this complex fluid. A key structural feature of SP-C is its post-translational modification with palmitoyl (B13399708) chains, which are long-chain fatty acids.

This compound, which incorporates a long C18 acyl chain (octadecanoyl, also known as stearoyl), is structurally analogous to these native acylated proteins. This structural similarity allows it to function as a biomimetic of lung surfactant proteins. The long hydrophobic octadecanoyl tail anchors the molecule at the air-water interface, while the hydrophilic L-alanine sodium salt headgroup remains in the aqueous phase. This arrangement is fundamental to its ability to effectively reduce surface tension.

Detailed research into the biophysical properties of N-acylated amino acids has provided insights into their potential as lung surfactant protein mimics. Studies on monolayers of N-octadecanoyl-L-alanine at the air/water interface have revealed critical characteristics that underscore its suitability for this application.

Table 1: Biophysical Properties of N-Octadecanoyl-L-alanine Monolayers

ParameterValue/ObservationSignificance in Lung Surfactant Mimicry
Mean Cross-Sectional Area per Molecule 23 ŲThis value indicates the packing density of the molecules at the interface. A smaller cross-sectional area suggests tighter packing, which is crucial for forming a stable film capable of withstanding the high pressures experienced in the alveoli during respiration.
Monolayer Phase Behavior Exhibits a transition from a tilted liquid-crystalline phase to a tilted two-dimensional crystalline phase upon compression.This phase behavior is indicative of the formation of a highly organized and stable film at the air-water interface. The ability to form such condensed phases is a key characteristic of effective lung surfactants, enabling them to achieve very low surface tensions.
Intermolecular Interactions Forms intermolecular hydrogen bonds at higher surface pressures.These hydrogen bonds contribute to the stability and cohesiveness of the monolayer, enhancing its ability to resist collapse under pressure and maintain low surface tension.

Research has shown that the incorporation of an N-terminal octadecanoyl group into synthetic polymer systems designed to mimic lung surfactant proteins significantly enhances their performance. For instance, studies on nylon-3 copolymers demonstrated that the addition of an octadecanoyl unit led to a reduction in the percent surface area compression required to achieve a low minimum surface tension. This finding highlights the critical role of the long acyl chain in emulating the function of native lung surfactant proteins. While these studies did not use this compound directly, they provide strong evidence for the efficacy of the octadecanoyl moiety in this biomimetic application.

The ability of this compound to self-assemble into stable monolayers and significantly reduce surface tension makes it a valuable component in the development of advanced biomaterials. Its capacity to mimic the essential functions of lung surfactant proteins opens avenues for the creation of novel synthetic surfactants for therapeutic applications and provides a model system for understanding the fundamental principles of protein mimicry in complex biological interfaces.

Q & A

Q. What is the standard laboratory synthesis protocol for N-Octadecanoyl-L-alanine sodium salt, and how is its purity validated?

this compound is synthesized by neutralizing N-octadecanoyl-L-alanine with an equimolar amount of sodium hydroxide (NaOH) in aqueous solution. The amino acid is first dissolved in triply distilled water, and NaOH is added under controlled conditions to avoid side reactions. Purity is validated via Fourier-transform infrared (FTIR) spectroscopy to confirm the absence of unreacted carboxylic acid groups and the presence of sodium carboxylate bands (~1550–1650 cm⁻¹). Additional characterization may include elemental analysis and mass spectrometry .

Q. Which physicochemical properties of this compound are critical for its application in Langmuir-Blodgett (LB) films?

Key properties include:

  • Surface activity : The amphiphilic structure enables monolayer formation at air-water interfaces.
  • Phase transitions : Temperature-dependent FTIR studies reveal structural reorganizations in LB films, such as alkyl chain tilting or carboxylate group reorientation.
  • Chiral discrimination : The L-alanine moiety induces stereoselective interactions in monolayers, measurable via π-A isotherms and infrared reflection-absorption spectroscopy (IRRAS) .

Q. How is the viscosity of aqueous this compound solutions measured, and what factors influence these measurements?

Viscosity is determined using capillary viscometers or rheometers at controlled temperatures. The Jones-Dole coefficient (B), which quantifies solute-solvent interactions, is calculated from viscosity-concentration data. Lower concentrations (<0.1 M) are critical to avoid aggregation, which skews results. Temperature, ionic strength, and pH must be standardized to ensure reproducibility .

Q. What spectroscopic techniques are employed to analyze the structural organization of this compound in thin films?

  • FTIR spectroscopy : Identifies carboxylate symmetric/asymmetric stretching modes and alkyl chain packing.
  • Polarized IRRAS : Resolves molecular orientation in monolayers.
  • X-ray diffraction (XRD) : Measures interlayer spacing in LB films .

Advanced Research Questions

Q. How do experimental conditions (e.g., pH, temperature) introduce contradictions in reported phase behavior of this compound monolayers?

Discrepancies arise due to:

  • pH sensitivity : Protonation of carboxylate groups at low pH (<5) disrupts monolayer cohesion, altering phase transition temperatures.
  • Temperature gradients : Subphase temperature variations during LB film deposition can induce metastable states, leading to inconsistent XRD patterns.
  • Counterion effects : Sodium ions vs. other cations (e.g., Zn²⁺) modify headgroup interactions, affecting phase diagrams .

Q. What methodological challenges arise when correlating Jones-Dole coefficients (B) with solute-solvent interactions in concentrated solutions?

At high concentrations (>0.1 M), hydrophobic aggregation of the octadecanoyl chain dominates, violating the Jones-Dole linearity assumption. To mitigate this, studies should use dilution protocols with ultrasonication to disperse aggregates. Additionally, dielectric constant measurements can supplement viscosity data to disentangle electrostatic and hydrophobic contributions .

Q. How can chiral discrimination in this compound monolayers be quantified, and what are the limitations of existing models?

Chiral discrimination is quantified via pressure-area (π-A) isotherms by comparing monolayer collapse pressures of enantiomeric vs. racemic mixtures. Limitations include:

  • Subphase composition : Ionic strength variations (e.g., Na⁺ vs. K⁺) alter headgroup hydration, confounding stereoselectivity.
  • Instrumental resolution : Traditional Langmuir troughs lack sensitivity for subtle pressure differences (<0.1 mN/m) in dilute systems. High-precision setups with microbalance detectors are recommended .

Q. What strategies resolve contradictions in reported FTIR spectra of this compound LB films?

Discrepancies often stem from:

  • Humidity control : Absorbed water in hygroscopic samples broadens carboxylate bands. Use dry N₂ purging during measurement.
  • Substrate effects : IR signals from gold or silicon substrates can overshadow molecular vibrations. Attenuated total reflectance (ATR)-FTIR with diamond substrates improves signal-to-noise ratios.
  • Polarization artifacts : Ensure incident IR beam polarization aligns with molecular axes to avoid misinterpretation of anisotropic vibrations .

Methodological Notes

  • Synthesis : Use triply distilled water and anhydrous NaOH to prevent contamination .
  • LB film deposition : Maintain subphase temperature within ±0.1°C to ensure reproducible phase behavior .
  • Data validation : Cross-reference FTIR results with alternative techniques (e.g., Raman spectroscopy) to confirm assignments.

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